molecular formula C30H27N5O3S B2756542 N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide CAS No. 923203-08-1

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide

Cat. No. B2756542
CAS RN: 923203-08-1
M. Wt: 537.64
InChI Key: YKGGWNJXIWOXCD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a complex structure with multiple functional groups, including a phenoxy group, a sulfonamide group, and a pyrimidin-2-ylamino group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrimidine derivatives can be synthesized through various methods. One common method involves the reaction of halopyrimidines with organolithium reagents . The reaction is highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, which include compounds structurally related to N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide. These studies demonstrate the versatility of these compounds in forming complex metal structures, highlighting their potential use in material science and coordination chemistry (Hasan et al., 2003).

Chemical Properties and Reactivity

Further research has been conducted on the synthesis of pyrimidine derivatives, including studies on their structural verification via X-ray diffraction and their electronic behavior investigation through quantum chemical examination. These studies shed light on the molecular stability and chemical reactivities of these compounds, suggesting their potential application in developing new materials with specific electronic properties (Khalid et al., 2021).

Biological Activities

Some compounds within this class have been evaluated for their antibacterial and antifungal activities, indicating their potential as lead compounds in the development of new antimicrobial agents. For example, the study by Nunna et al. (2014) explores the antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety, which may include derivatives or structurally related compounds to N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide, suggesting the importance of these compounds in medicinal chemistry and drug development processes (Nunna et al., 2014).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, particularly its anticancer potential. Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and interactions with various biological targets .

properties

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O3S/c1-21-8-10-23(11-9-21)32-29-20-22(2)31-30(34-29)33-24-12-14-25(15-13-24)35-39(36,37)28-18-16-27(17-19-28)38-26-6-4-3-5-7-26/h3-20,35H,1-2H3,(H2,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGGWNJXIWOXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide

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